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aci
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153,
a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and
extraterminal (BET) family protein BRD4.[1][2] AZD5153 is under investigation for its potential
antineoplastic activity in various malignancies, including solid tumors and lymphomas.[1][3] Its
unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in
BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.[4] This
document summarizes key pharmacokinetic data, details the experimental protocols used in its
evaluation, and visualizes its mechanism of action.

Pharmacokinetic Profile of AZD5153

AZD5153 has been evaluated in a first-in-human, Phase | clinical trial (NCT03205176) as both
a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or
refractory solid tumors.[1][3][5] The studies revealed that AZD5153 exhibits dose-dependent
pharmacokinetics with minimal accumulation upon multiple dosing.[1][6]

Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma
concentration (Tmax) ranging from 0.5 to 3 hours.[3][7]

The terminal half-life (t1/2) of AZD5153 is approximately 6 hours.[3][7] Blood and urine samples
were collected in clinical trials to characterize its metabolism and excretion pathways.[1]
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A dose-proportional increase in maximum plasma concentration (Cmax) and area under the
curve (AUC) was observed across the dose ranges tested in the Phase | study, indicating linear
pharmacokinetics.[3][7]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of AZD5153 administered as
a monotherapy in adult patients.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy|[8]
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AZD5153 Cmax Tmax (h) AUC t112 (h)
Dose n (nmoliL) [Median (nmol-h/L) [Mean]
ean

Regimen [Mean = SD] (Range)] [Mean * SD]

Once Daily

(QD)
Data not Data not

2mg QD 3 ) 05-3 ) ~6
available available
Data not Data not

5 mg QD 3 ) 05-3 ) ~6
available available
Data not Data not

10 mg QD 3 ) 05-3 ) ~6
available available
Data not Data not

30 mg QD 3 ) 05-3 ) ~6
available available
Data not Data not

40 mg QD 4 ) 05-3 ) ~6
available available

Twice Daily

(BID)
Data not Data not

10 mg BID 5 ) 05-3 ) ~6
available available
Data not Data not

15 mg BID 6 ] 05-3 ) ~6
available available
Data not Data not

20 mg BID 7 ) 05-3 ) ~6
available available

*Note: Specific Cmax and AUC values per dose cohort from the primary publication were not
available in the search results. Tmax and t1/2 values are generalized from a preliminary report
of the study.[3][7]

Experimental Protocols
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The characterization of AZD5153's pharmacokinetics involved validated and robust
bioanalytical methods.

This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of
AZD5153.[1]

o Sample Collection: Blood samples were collected in K2EDTA tubes.[1] Plasma was
separated for analysis.

e Sample Preparation:

o A stable, isotope-labeled internal standard (AZD5153-d4) was added to calibration
standards, quality control samples, and study samples.[9]

o All samples were then subjected to supported liquid extraction.[9]
e Analytical Technique:

o The extracts were assayed by reversed-phase high-performance liquid chromatography
(HPLC) coupled with Turbo lon Spray tandem mass spectrometry (MS-MS).[1][9]

e Mass Spectrometry Detection:

o The mass transitions monitored were m/z 480.2 —» 395.2 for AZD5153 and m/z
484.2 - 399.2 for the internal standard, AZD5153-d4.[1][9]

e Quantification:

o Concentrations were calculated with reference to a calibration series prepared by adding
known amounts of AZD5153 to control plasma.[1] The validated calibration range was
0.0144 to 14.4 nmol/L.[1][9] The method was fully validated in accordance with FDA
guidelines.[1]

To assess target engagement in patients, the expression of target genes was measured in
peripheral blood.[3]

o Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[1]
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» Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]

e Findings: Strong evidence of peripheral target engagement was observed, including a dose-
dependent upregulation of HEXIM1.[1][6]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying
AZD5153 in patient plasma samples.
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Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.
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AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the
transcription of critical oncogenes.
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Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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